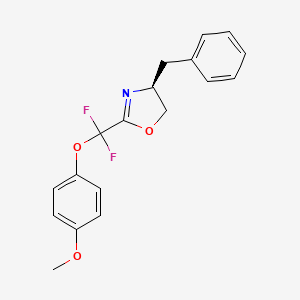![molecular formula C10H23NO6S B12847669 tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid](/img/structure/B12847669.png)
tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid is a compound that combines the protective group tert-butoxycarbonyl (Boc) with an amino alcohol and methanesulfonic acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is significant in various chemical processes, particularly in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid typically involves the protection of the amine group in ®-2-Aminobutan-1-ol with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino alcohol is then treated with methanesulfonic acid to form the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization or chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The hydroxyl group in the amino alcohol can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino alcohol can be oxidized to form corresponding ketones or reduced to form amines.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Alkyl halides, tosylates
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Deprotection: ®-2-Aminobutan-1-ol
Substitution: Various substituted amino alcohols
Oxidation: Corresponding ketones
Reduction: Corresponding amines
Scientific Research Applications
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid primarily involves the protective Boc group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol
- N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Hydrochloride
- N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Trifluoroacetate
Uniqueness
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid is unique due to the presence of the methanesulfonic acid moiety, which can enhance the solubility and reactivity of the compound in certain chemical environments. This makes it particularly useful in specific synthetic applications where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C10H23NO6S |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid |
InChI |
InChI=1S/C9H19NO3.CH4O3S/c1-5-7(6-11)10-8(12)13-9(2,3)4;1-5(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12);1H3,(H,2,3,4)/t7-;/m1./s1 |
InChI Key |
FOLRPTURBMXCSY-OGFXRTJISA-N |
Isomeric SMILES |
CC[C@H](CO)NC(=O)OC(C)(C)C.CS(=O)(=O)O |
Canonical SMILES |
CCC(CO)NC(=O)OC(C)(C)C.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,6AS)-Tert-butyl 6-benzylhexahydropyrrolo[2,3-B]pyrrole-1(2H)-carboxylate](/img/structure/B12847587.png)
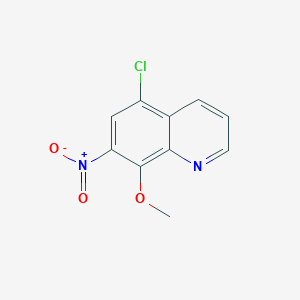
![4-[4-(Hydroxymethyl)phenoxy]butanoic acid](/img/structure/B12847592.png)
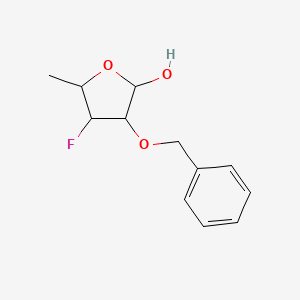
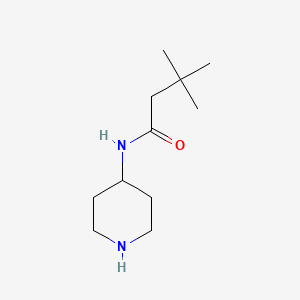
![1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol](/img/structure/B12847608.png)
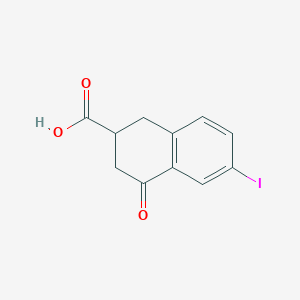
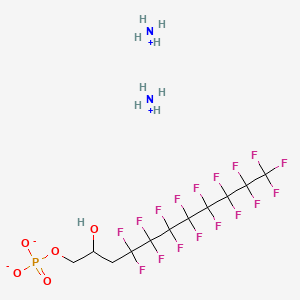
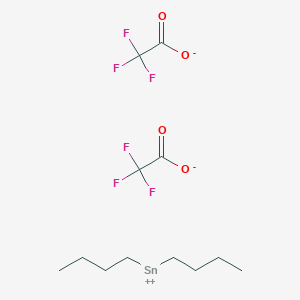
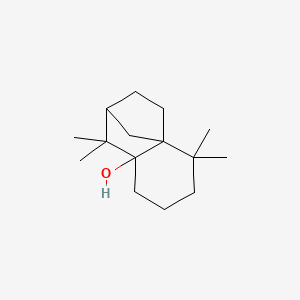

![5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847674.png)
